

Spectroscopic Data of 5-Ethoxy-2-fluorophenol: A Technical Guide

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Compound of Interest

Compound Name: **5-Ethoxy-2-fluorophenol**

Cat. No.: **B1612073**

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Introduction

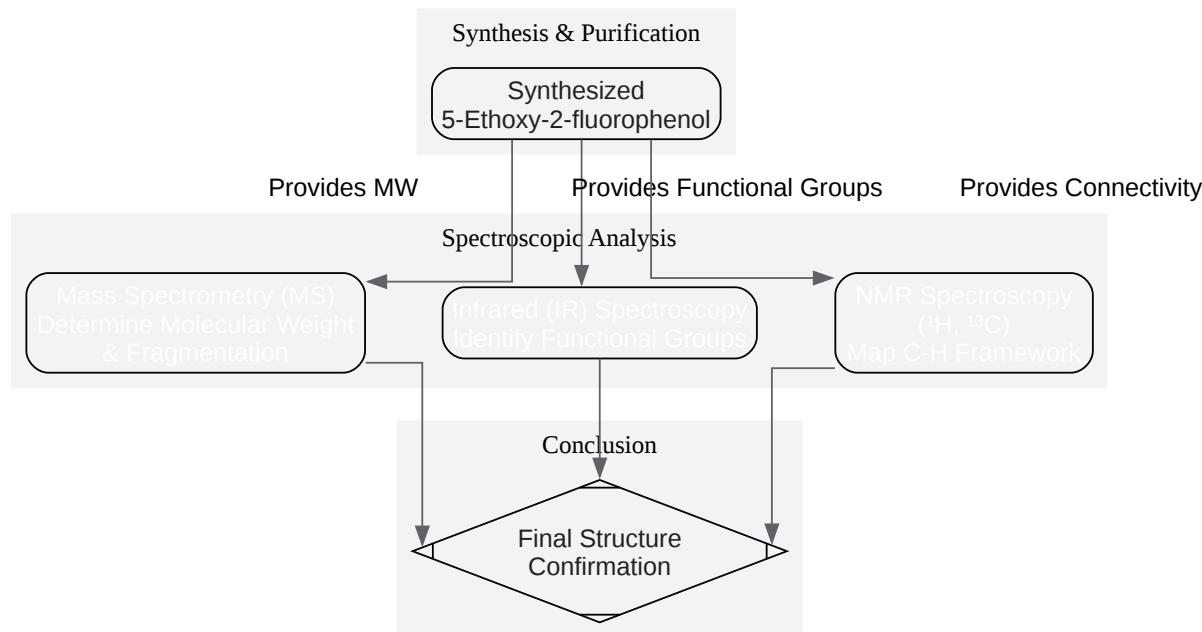
5-Ethoxy-2-fluorophenol is a substituted aromatic compound featuring a hydroxyl, a fluorine, and an ethoxy group attached to a benzene ring. As with many substituted phenols, it serves as a valuable building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. The precise arrangement of its functional groups necessitates unambiguous structural confirmation, for which a multi-technique spectroscopic approach is indispensable.

This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **5-Ethoxy-2-fluorophenol**. The interpretation herein is grounded in fundamental principles of spectroscopy, offering researchers and drug development professionals a comprehensive reference for the characterization of this and structurally related compounds.

Molecular Structure and Spectroscopic Overview

The structural features of **5-Ethoxy-2-fluorophenol**—an aromatic ring, a phenolic hydroxyl group, an ether linkage, and a carbon-fluorine bond—each give rise to characteristic signals in different spectroscopic techniques. An integrated analysis of ^1H NMR, ^{13}C NMR, IR, and MS provides a self-validating system for structural elucidation.

A logical workflow for the spectroscopic analysis of a novel or synthesized compound like **5-Ethoxy-2-fluorophenol** is crucial for efficient and accurate characterization.



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Caption: Workflow for Spectroscopic Structural Elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment, connectivity, and number of hydrogen (¹H) and carbon (¹³C) atoms.

Experimental Protocol: NMR

- Sample Preparation: Dissolve approximately 5-10 mg of **5-Ethoxy-2-fluorophenol** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference ($\delta = 0.00$ ppm).
- Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. For ^{13}C NMR, proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon, though couplings to fluorine will persist.[\[1\]](#)
- Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

^1H NMR Data and Interpretation

The ^1H NMR spectrum reveals the number of different proton environments and their neighboring protons through spin-spin splitting.[\[2\]](#)[\[3\]](#)

Chemical Shift (δ , ppm)	Integration	Multiplicity	Assignment
~6.95	1H	t	H-3
~6.65	1H	dd	H-4
~6.55	1H	dd	H-6
~5.50	1H	s (broad)	-OH
4.01	2H	q	-OCH ₂ CH ₃
1.39	3H	t	-OCH ₂ CH ₃

Interpretation:

- Aromatic Protons (δ 6.5-7.0): The three protons on the benzene ring appear in the characteristic aromatic region. Their specific shifts and splitting patterns are dictated by the electronic effects of the -OH, -F, and -OC₂H₅ substituents. The fluorine atom, being ortho to H-3, will cause a characteristic splitting pattern.
- Phenolic Proton (δ ~5.50): The hydroxyl proton signal is typically a broad singlet and its chemical shift can vary with concentration and solvent.

- Ethoxy Group (δ 4.01, 1.39): The ethoxy group gives a classic quartet for the methylene (-OCH₂) protons, split by the three adjacent methyl protons, and a triplet for the methyl (-CH₃) protons, split by the two adjacent methylene protons.

¹³C NMR Data and Interpretation

The ¹³C NMR spectrum indicates the number of unique carbon environments. A key feature in this molecule is the presence of carbon-fluorine (C-F) coupling, which splits the signals of carbons near the fluorine atom.[4][5] This C-F coupling is observable over multiple bonds.[6][7]

| Chemical Shift (δ , ppm) | C-F Coupling (J, Hz) | Assignment | | :--- | :--- | :--- | :--- | :--- | | ~155 | d,
 $^1\text{JCF} \approx 240$ | C-2 | | ~148 | s | C-5 | | ~142 | d, $^2\text{JCF} \approx 15$ | C-1 | | ~118 | d, $^2\text{JCF} \approx 20$ | C-3 | | ~110 | s | C-6 | | ~105 | d, $^3\text{JCF} \approx 5$ | C-4 | | 64.6 | s | -OCH₂CH₃ | | 14.8 | s | -OCH₂CH₃ |

Interpretation:

- C-F Coupling: The most telling feature is the large one-bond coupling constant (^1JCF) for C-2, the carbon directly attached to fluorine, resulting in a doublet.[4] Smaller couplings are observed for the ortho carbon (C-1, C-3) and the meta carbon (C-4). This pattern is a definitive indicator of the fluorine's position.
- Substituent Effects: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbons attached to oxygen (C-1, C-2, C-5) are shifted downfield to ~142-155 ppm.
- Aliphatic Carbons: The ethoxy group carbons appear in the upfield region, as expected for sp³ hybridized carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.[8][9]

Experimental Protocol: IR

- Method: Attenuated Total Reflectance (ATR) is a common and convenient method that requires minimal sample preparation.

- Acquisition: A small amount of the solid or liquid sample is placed directly on the ATR crystal.
- Spectrum Collection: The spectrum is typically collected over the range of 4000-400 cm^{-1} . A background spectrum is collected first and automatically subtracted from the sample spectrum.

IR Data and Interpretation

Wavenumber (cm^{-1})	Intensity	Vibration	Functional Group
3500-3200	Strong, Broad	O-H Stretch	Phenolic -OH
3100-3000	Medium	C-H Stretch	Aromatic C-H
2980-2850	Medium	C-H Stretch	Aliphatic C-H (Ethoxy)
1600-1475	Medium-Weak	C=C Stretch	Aromatic Ring
~1260	Strong	C-O Stretch	Aryl Ether
~1220	Strong	C-F Stretch	Aryl Fluoride
1300-1000	Strong	C-O Stretch	Alcohol/Ether

Interpretation:

- O-H Stretch: The most prominent feature is the broad absorption band in the 3500-3200 cm^{-1} region, which is characteristic of a hydrogen-bonded phenolic hydroxyl group.[\[10\]](#)
- C-H Stretches: The spectrum shows distinct absorptions for aromatic C-H stretches (just above 3000 cm^{-1}) and aliphatic C-H stretches from the ethoxy group (just below 3000 cm^{-1}).[\[8\]](#)
- Fingerprint Region ($< 1500 \text{ cm}^{-1}$): This region contains a wealth of complex vibrations. The strong absorptions around 1260-1220 cm^{-1} are highly diagnostic, corresponding to the C-O stretching of the aryl ether and the C-F stretch.[\[10\]](#)[\[11\]](#) The presence of these strong bands confirms the key functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.[\[12\]](#) For **5-Ethoxy-2-fluorophenol** ($C_8H_9FO_2$), the exact mass is 156.0587 g/mol .

Experimental Protocol: MS

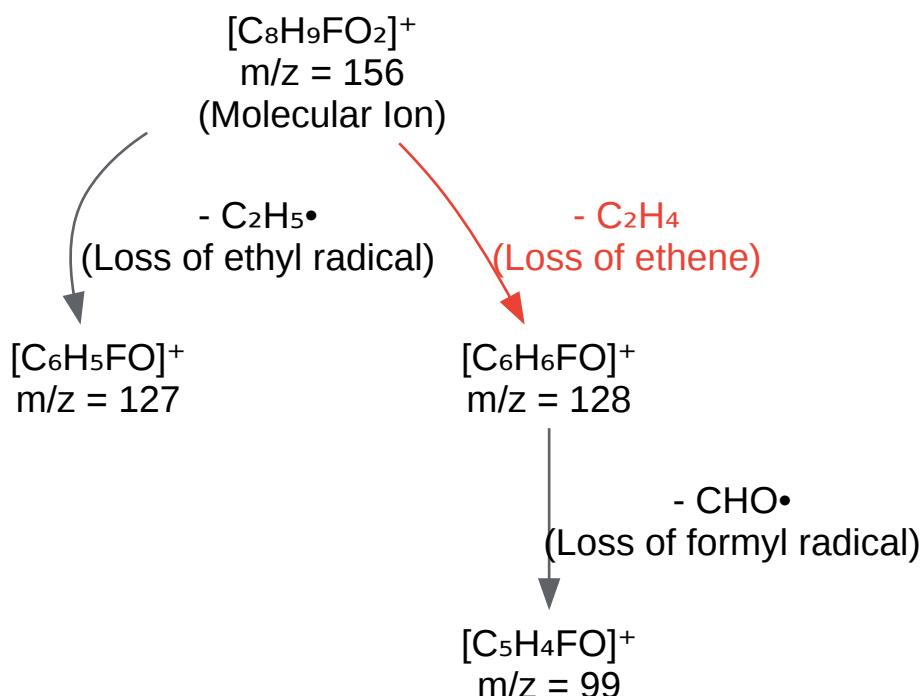
- Ionization Method: Electron Ionization (EI) is a common technique that imparts high energy, leading to extensive and informative fragmentation.
- Introduction: The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for pure samples.
- Analysis: The ionized molecules and their fragments are separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

MS Data and Interpretation

m/z	Relative Intensity	Proposed Fragment
156	High	$[M]^+$ (Molecular Ion)
128	High	$[M - C_2H_4]^+$
127	Moderate	$[M - C_2H_5]^+$
99	Moderate	$[M - C_2H_4 - CHO]^+$

Interpretation:

- Molecular Ion Peak (m/z 156): The presence of a strong peak at m/z 156 confirms the molecular weight of the compound. Phenolic compounds often show a prominent molecular ion peak due to the stability of the aromatic ring.[\[13\]](#)[\[14\]](#)
- Key Fragmentation: The most significant fragmentation pathway for ethoxy-substituted aromatic rings is the loss of ethene (C_2H_4 , 28 Da) via a McLafferty-type rearrangement, leading to the intense peak at m/z 128.[\[15\]](#) Subsequent loss of a hydrogen radical or other small fragments can also occur. The loss of an ethyl radical (C_2H_5 , 29 Da) is also a common pathway for ethers, resulting in the peak at m/z 127.



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Caption: Proposed EI-MS Fragmentation of **5-Ethoxy-2-fluorophenol**.

Conclusion

The combined application of NMR, IR, and MS provides a cohesive and unambiguous structural confirmation of **5-Ethoxy-2-fluorophenol**.

- MS confirms the molecular weight (156 g/mol) and shows characteristic ether fragmentation.
- IR identifies the key functional groups: a phenolic -OH, an ether linkage, a C-F bond, and an aromatic ring.
- ^1H and ^{13}C NMR provide the complete carbon-hydrogen framework. Crucially, the distinct C-F coupling constants in the ^{13}C NMR spectrum definitively establish the relative positions of the fluorine, hydroxyl, and ethoxy substituents on the aromatic ring.

This integrated dataset forms a reliable spectroscopic signature for **5-Ethoxy-2-fluorophenol**, serving as an essential reference for quality control, reaction monitoring, and regulatory submissions in scientific and industrial applications.

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